![molecular formula C12H10ClN3O3S B1327079 Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-74-2](/img/structure/B1327079.png)

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

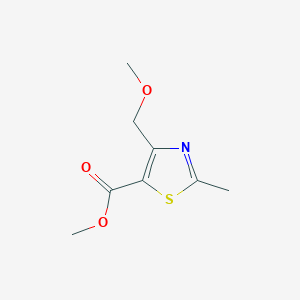

The compound "Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions with various reagents. For instance, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature . These methods highlight the versatility of thiadiazole chemistry in creating a wide array of substituted derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound was characterized using FT-IR and multinuclear NMR spectroscopies, and its molecular structure in the crystalline phase was determined by single-crystal X-ray diffraction . The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was also reported, characterized by various spectroscopic techniques and single-crystal X-ray diffraction . These studies provide detailed insights into the geometry and electronic properties of thiadiazole derivatives.

Chemical Reactions Analysis

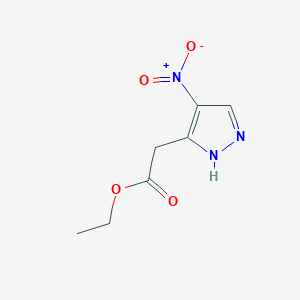

Thiadiazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . Additionally, the amino-imino derivative was prepared and used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions demonstrate the reactivity and potential for diversification of the thiadiazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The vibrational analysis of the FT-IR and FT-Raman spectra of the ibuprofen-thiadiazole hybrid compound suggests a N-N bond with partial double bond character in the thiadiazole moiety . The crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed that the molecule contains N-H…N hydrogen bonding and strong conjugative interactions, which contribute to its polarization . These properties are significant for understanding the behavior of thiadiazole derivatives in different environments and their potential applications.

Applications De Recherche Scientifique

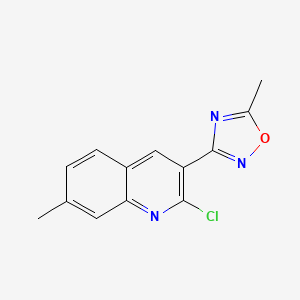

Synthesis and Biological Activity

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has been the focus of several studies exploring its synthesis and biological activity. For instance, its derivatives have been synthesized and shown to have moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, novel derivatives of this compound have demonstrated potential as plant growth regulators (Song, Gong, & Sheng, 2006).

Chemical Structure and Properties

The chemical structure and properties of similar compounds have been studied extensively. For example, the crystal and molecular structure of a closely related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using spectroscopic techniques and X-ray diffraction (Kerru et al., 2019). This research provides valuable insights into the physical and chemical characteristics of this class of compounds.

Applications in Health and Medicine

There is significant interest in the potential health and medical applications of these compounds. For example, some derivatives have been synthesized and evaluated for their anti-glaucoma activity, demonstrating the potential for use in medical treatments (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

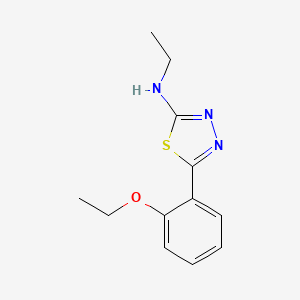

Antimicrobial Assessment

Several studies have assessed the antimicrobial properties of related compounds. Ethyl 1-aminotetrazole-5-carboxylate, a similar compound, showed promising results in antimicrobial assessments (Taha & El-Badry, 2010). This research could be relevant for the development of new antimicrobial agents.

Safety And Hazards

Orientations Futures

The future directions for “Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis of new derivatives and investigation of their biological activities could also be a focus of future research .

Propriétés

IUPAC Name |

ethyl 5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-4-7(13)6-8/h3-6H,2H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOZWWMULLFCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)